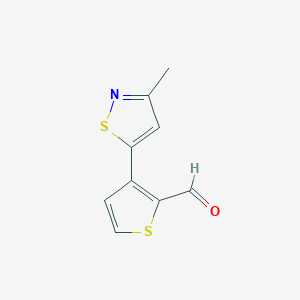
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring The thiazole ring contains nitrogen and sulfur atoms, while the thiophene ring contains sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the thiazole ring can be synthesized by reacting α-haloketones with thioamides, while the thiophene ring can be formed via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted thiazole and thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde in biological systems involves its interaction with various molecular targets. The thiazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For instance, the compound may inhibit microbial growth by interfering with cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
- 3-(4-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde
- 3-(3-Methyl-1,2-thiazol-5-yl)furan-2-carbaldehyde
Uniqueness
3-(3-Methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the methyl group on the thiazole ring and the aldehyde group on the thiophene ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C9H7NOS2 |
|---|---|
Molecular Weight |
209.3 g/mol |
IUPAC Name |
3-(3-methyl-1,2-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C9H7NOS2/c1-6-4-8(13-10-6)7-2-3-12-9(7)5-11/h2-5H,1H3 |
InChI Key |
QUNTUOVPVFGRAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NSC(=C1)C2=C(SC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


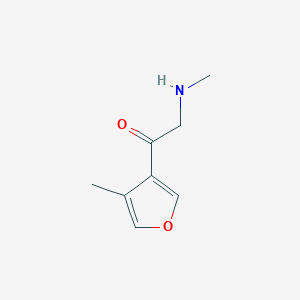
![4-[2,2,2-Trifluoro-1-(oxolan-2-yl)ethyl]morpholine](/img/structure/B13182304.png)
![2-[2-(3-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13182311.png)
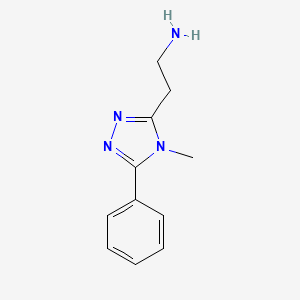


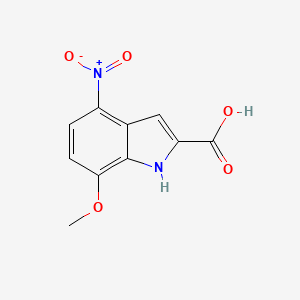
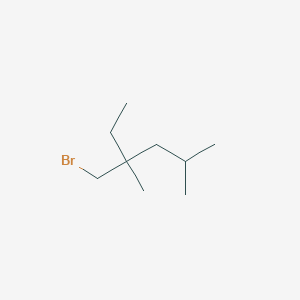

![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]aniline](/img/structure/B13182370.png)
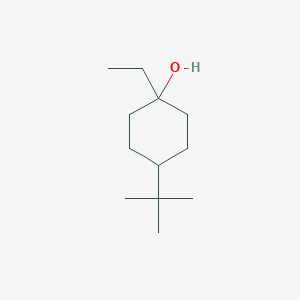

![6-{[(Propan-2-yl)amino]methyl}piperidin-2-one](/img/structure/B13182383.png)

